molecular formula C4H9NO3 B14458433 Formic acid, N,N-dimethylformamide salt CAS No. 68258-70-8

Formic acid, N,N-dimethylformamide salt

Cat. No.: B14458433
CAS No.: 68258-70-8
M. Wt: 119.12 g/mol
InChI Key: KGDLQPRAMMDEPD-UHFFFAOYSA-N
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Description

Formic acid, N,N-dimethylformamide salt (hereafter referred to as FADMF salt) is an ionic compound formed through the interaction of formic acid (HCOOH) and N,N-dimethylformamide (DMF). This salt is synthesized under specific conditions, such as acid-base reactions or catalytic environments, where DMF acts as a base to accept a proton from formic acid, yielding a formate anion (HCOO⁻) paired with a dimethylammonium cation ([(CH₃)₂NH₂]⁺). FADMF salt is utilized in organic synthesis, catalysis, and materials science due to its dual functionality as a formylating agent and a stabilizing ionic medium .

Properties

CAS No.

68258-70-8

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

IUPAC Name

N,N-dimethylformamide;formic acid

InChI

InChI=1S/C3H7NO.CH2O2/c1-4(2)3-5;2-1-3/h3H,1-2H3;1H,(H,2,3)

InChI Key

KGDLQPRAMMDEPD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=O.C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of formic acid, compd. with N,N-dimethylformamide (1:1) typically involves the direct mixing of equimolar amounts of formic acid and N,N-dimethylformamide. The reaction is usually carried out at room temperature and does not require any special catalysts or conditions. The resulting compound is then purified through standard techniques such as distillation or crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar approach but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure complete conversion. The product is then subjected to purification processes to obtain the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

Formic acid, compd. with N,N-dimethylformamide (1:1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Formic acid, compd. with N,N-dimethylformamide (1:1) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to investigate the effects of formic acid and N,N-dimethylformamide on biological systems.

    Medicine: Studied for its potential therapeutic applications and effects on human health.

    Industry: Utilized in industrial processes as a solvent and reagent

Mechanism of Action

The mechanism of action of formic acid, compd. with N,N-dimethylformamide (1:1) involves the interaction of its components with various molecular targets and pathways. Formic acid can act as a proton donor, participating in acid-base reactions, while N,N-dimethylformamide can act as a solvent and reactant in various chemical processes. The combination of these two compounds results in unique chemical behavior and reactivity .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Green Chemistry : FADMF salt replaces toxic reagents like phosgene in formylation reactions, aligning with sustainable chemistry goals .
  • Limitations : Low formylating efficiency without catalysts (e.g., ionic liquids) limits its standalone use, necessitating optimized catalytic systems .

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